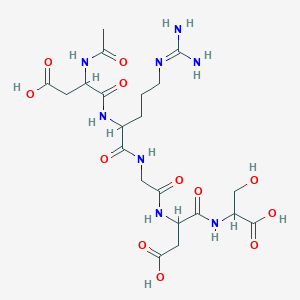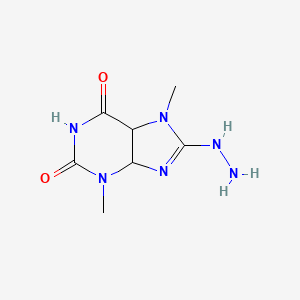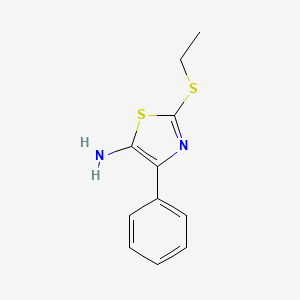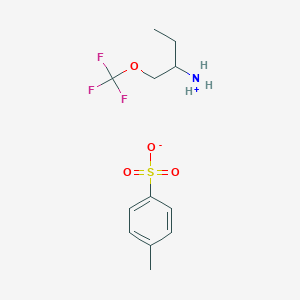
Ac-DL-Asp-DL-Arg-Gly-DL-Asp-DL-Ser-OH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ac-DL-Asp-DL-Arg-Gly-DL-Asp-DL-Ser-OH is a synthetic peptide composed of the amino acids aspartic acid, arginine, glycine, and serine. This compound is known for its role in biological processes, particularly in cell adhesion and signaling. It is a derivative of the tetrapeptide sequence Arg-Gly-Asp-Ser, which is found in fibronectin, fibrinogen alpha, and von Willebrand factor .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ac-DL-Asp-DL-Arg-Gly-DL-Asp-DL-Ser-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: The amino acids are coupled using reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a coupling additive like hydroxybenzotriazole (HOBt).
Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).
Cleavage: The peptide is cleaved from the resin using a cleavage cocktail containing TFA, water, and scavengers like triisopropylsilane (TIS).
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using automated peptide synthesizers. These machines streamline the SPPS process, allowing for the efficient and reproducible synthesis of large quantities of the peptide.
化学反応の分析
Types of Reactions
Ac-DL-Asp-DL-Arg-Gly-DL-Asp-DL-Ser-OH can undergo various chemical reactions, including:
Oxidation: The serine residue can be oxidized to form a hydroxyl group.
Reduction: The disulfide bonds, if present, can be reduced to thiol groups.
Substitution: The amino acid residues can be substituted with other amino acids to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or sodium periodate (NaIO₄) can be used.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Amino acid derivatives with different protecting groups can be used in SPPS.
Major Products
The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation of serine can lead to the formation of a hydroxylated peptide, while reduction of disulfide bonds results in a peptide with free thiol groups.
科学的研究の応用
Ac-DL-Asp-DL-Arg-Gly-DL-Asp-DL-Ser-OH has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying peptide synthesis and modification techniques.
Biology: The peptide is involved in cell adhesion studies, as it mimics the binding sites of fibronectin and other extracellular matrix proteins.
Medicine: It is used in the development of therapeutic agents targeting integrin receptors, which play a crucial role in cell signaling and migration.
Industry: The peptide is utilized in the production of biomaterials and coatings that promote cell adhesion and tissue integration.
作用機序
The mechanism of action of Ac-DL-Asp-DL-Arg-Gly-DL-Asp-DL-Ser-OH involves its interaction with integrin receptors on the cell surface. The peptide binds to the integrin receptors, triggering a cascade of intracellular signaling pathways that regulate cell adhesion, migration, and proliferation. This interaction is crucial for processes such as wound healing, tissue repair, and cancer metastasis .
類似化合物との比較
Similar Compounds
Arg-Gly-Asp-Ser: A tetrapeptide found in fibronectin, fibrinogen alpha, and von Willebrand factor.
Gly-DL-Asp: A dipeptide used as a model compound for chiral separation technologies.
Uniqueness
Ac-DL-Asp-DL-Arg-Gly-DL-Asp-DL-Ser-OH is unique due to its specific sequence and the presence of both D- and L- amino acids. This configuration enhances its stability and binding affinity to integrin receptors, making it a valuable tool in research and therapeutic applications.
特性
分子式 |
C21H34N8O12 |
|---|---|
分子量 |
590.5 g/mol |
IUPAC名 |
3-acetamido-4-[[1-[[2-[[3-carboxy-1-[(1-carboxy-2-hydroxyethyl)amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C21H34N8O12/c1-9(31)26-11(5-15(33)34)18(38)28-10(3-2-4-24-21(22)23)17(37)25-7-14(32)27-12(6-16(35)36)19(39)29-13(8-30)20(40)41/h10-13,30H,2-8H2,1H3,(H,25,37)(H,26,31)(H,27,32)(H,28,38)(H,29,39)(H,33,34)(H,35,36)(H,40,41)(H4,22,23,24) |
InChIキー |
SSQXWSYTLDJJAP-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NC(CC(=O)O)C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,4-Dihydropyrrolo[3,2-b]pyrrole](/img/structure/B12111405.png)

![1H-Benzimidazole, 1-[2-(1-piperidinyl)ethyl]-](/img/structure/B12111413.png)
![N-[(2Z)-1,3-benzothiazol-2(3H)-ylidene]-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylbutanamide](/img/structure/B12111414.png)
![6-(1,2-Dihydroxy-2-methylpropyl)-1,2,8,14,18,18-hexamethyl-5-oxapentacyclo[11.8.0.02,10.04,9.014,19]henicosa-9,11-dien-17-one](/img/structure/B12111415.png)


![1H-Pyrazole-4-carboxylic acid, 5-[[(3-chlorophenyl)sulfonyl]amino]-1-methyl-](/img/structure/B12111443.png)
![Benzoic acid, 3-chloro-2-[[4-(2-methylphenoxy)butyl]amino]-, methyl ester](/img/structure/B12111444.png)
![4-(2-(5-(3-(5-Carboxypentyl)-1,1-dimethyl-1H-benzo[e]indol-2(3H)-ylidene)penta-1,3-dien-1-yl)-1,1-dimethyl-1H-benzo[e]indol-3-ium-3-yl)butane-1-sulfonate](/img/structure/B12111449.png)

![1-[5-(Cyclopentylmethyl)-1,2,4-oxadiazol-3-yl]cycloheptan-1-amine](/img/structure/B12111452.png)


